molecular formula C10H17Cl2N3S B11798204 (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11798204
M. Wt: 282.2 g/mol
InChI Key: NLYPEFXHPPSCDE-UHFFFAOYSA-N
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Description

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H17Cl2N3S. This compound is known for its unique structure, which includes a piperidine ring substituted with a chlorothiazole moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 2-chlorothiazole with piperidine derivatives under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C10H17Cl2N3S

Molecular Weight

282.2 g/mol

IUPAC Name

[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H16ClN3S.ClH/c11-10-13-5-9(15-10)7-14-3-1-2-8(4-12)6-14;/h5,8H,1-4,6-7,12H2;1H

InChI Key

NLYPEFXHPPSCDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(S2)Cl)CN.Cl

Origin of Product

United States

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